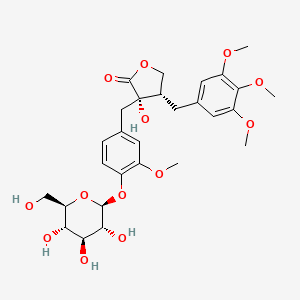
5-Methoxytracheloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxytracheloside is a lignan lactone isolated from the stems and leaves of Trachelospermum jasminoides . It belongs to the phenylpropanoid class of compounds and has a molecular formula of C28H36O13 with a molecular weight of 580.58 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytracheloside typically involves the extraction and isolation from the plant Trachelospermum jasminoides . The process includes the use of solvents and chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for lignan lactone synthesis involve the use of organic solvents, catalysts, and controlled reaction environments .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing solvent use, reaction times, and purification steps to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxytracheloside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups within the molecule, affecting its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lignan derivatives, while reduction and substitution can produce modified lignan lactones with varying biological activities .
Applications De Recherche Scientifique
5-Methoxytracheloside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of lignan biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 5-Methoxytracheloside involves its interaction with various molecular targets and pathways. It is known to inhibit specific signaling pathways, such as the IFN-γ/STAT1 and IL-6/STAT3 pathways, which are involved in inflammation and immune responses . By modulating these pathways, this compound exerts its anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methoxytracheloside include other lignan lactones such as trachelogenin, arctigenin, and matairesinol . These compounds share structural similarities and biological activities but differ in their specific molecular interactions and effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets and pathways. Its methoxy group and lactone ring contribute to its distinct chemical properties and biological activities, setting it apart from other lignan lactones .
Propriétés
Formule moléculaire |
C28H36O13 |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
(3S,4S)-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1 |
Clé InChI |
QZJIAYGLGSOTEX-PJGUILDTSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


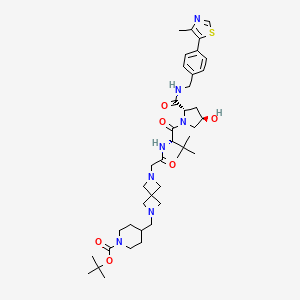

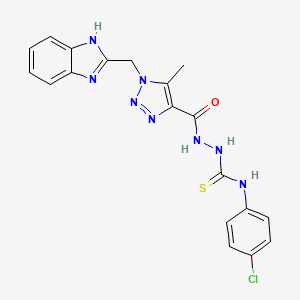
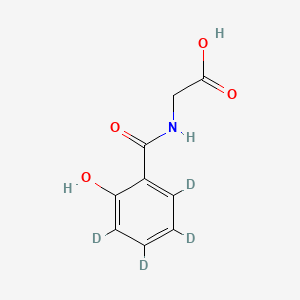
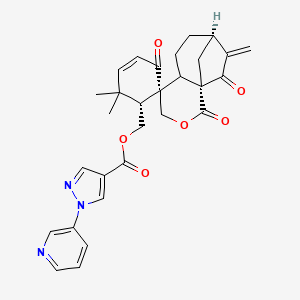
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
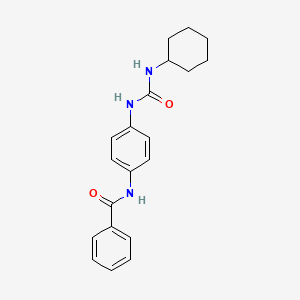
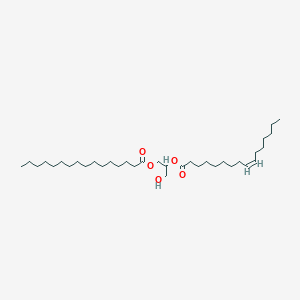
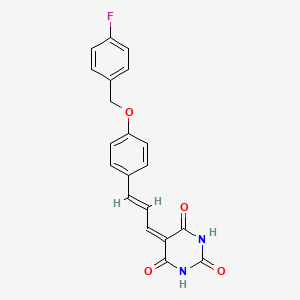
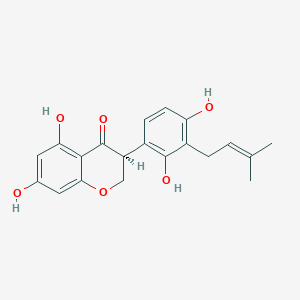
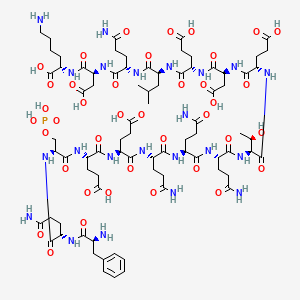

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
